molecular formula C8H7ClF2O3S B13534193 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride

Katalognummer: B13534193
Molekulargewicht: 256.65 g/mol
InChI-Schlüssel: XMMMCNZXJVZJRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is a fluorinated organic compound with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a difluorophenoxy group. The presence of fluorine atoms in the phenoxy ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-difluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride generated during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: In the preparation of functionalized polymers and advanced materials with unique properties.

    Chemical Biology: As a tool for studying biological processes and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its reactivity and selectivity in chemical reactions. This unique structure makes it particularly valuable in applications requiring precise control over chemical transformations .

Eigenschaften

Molekularformel

C8H7ClF2O3S

Molekulargewicht

256.65 g/mol

IUPAC-Name

2-(2,5-difluorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2

InChI-Schlüssel

XMMMCNZXJVZJRC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)OCCS(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.